Product packaging for Speciogynine(Cat. No.:CAS No. 4697-67-0)

Speciogynine

カタログ番号: B3026189
CAS番号: 4697-67-0
分子量: 398.5 g/mol
InChIキー: LELBFTMXCIIKKX-CYSPOEIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Classification as an Indole (B1671886) Alkaloid and Diastereomeric Relationship

Speciogynine is classified as a corynanthe-type monoterpene indole alkaloid nih.govjst.go.jpfrontiersin.orgnih.govacs.orgfrontiersin.orgbiorxiv.orgresearchgate.net. This classification places it within a broad family of naturally occurring compounds characterized by an indole nucleus fused with a monoterpene moiety. Structurally, this compound is closely related to mitragynine (B136389), the most abundant alkaloid in Mitragyna speciosa nih.govjst.go.jpacs.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netdergipark.org.tr. Specifically, this compound is recognized as a diastereomer of mitragynine, differing primarily in the stereochemical configuration at the C-20 position nih.govjst.go.jpmpg.de. Mitragynine possesses the (20S) configuration, while this compound is the (20R) epimer nih.govjst.go.jpmpg.de. This subtle difference in spatial arrangement at a single chiral center significantly influences their respective pharmacological properties and interactions with biological targets nih.govmpg.de. Other diastereomers, such as speciociliatine (B128378) and mitraciliatine, also exist within the Mitragyna speciosa alkaloid profile and share similar structural frameworks with variations in stereochemistry nih.govfrontiersin.orgacs.orgfrontiersin.orghpst.cz.

Occurrence and Relative Abundance in Mitragyna speciosa

This compound is predominantly found in the leaves of the Mitragyna speciosa plant nih.govjst.go.jpacs.orgfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netdergipark.org.trhpst.czplos.orgufl.eduresearchgate.netmdpi.com. While Mitragyna speciosa is known to contain over 50 different alkaloids, mitragynine is consistently identified as the most abundant constituent, often comprising a significant percentage of the total alkaloid content nih.govjst.go.jpacs.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netdergipark.org.trufl.edunih.gov. In contrast, this compound is generally considered a minor alkaloid in comparison to mitragynine nih.govfrontiersin.orgresearchgate.netresearchgate.netufl.edumdpi.comnih.gov. For instance, in some analyses, its concentration has been reported to be approximately 15% of that of mitragynine mdpi.com. The relative abundance of this compound, like other kratom alkaloids, can vary considerably depending on factors such as the plant's geographical origin, age, environmental conditions, and specific chemotype nih.govacs.orgfrontiersin.orgresearchgate.netdergipark.org.trnih.gov. Studies indicate that juvenile leaves may accumulate higher amounts of certain alkaloids like corynantheidine (B1225087) and speciociliatine, with an inverse relationship to mitragynine accumulation as the leaf matures ufl.edu.

Historical Perspective on this compound Discovery and Initial Characterization

The phytochemical investigation of Mitragyna speciosa began in the early 20th century, with the initial isolation of mitragynine reported by Field in 1921 nih.govresearchgate.netdergipark.org.tr. The chemical structure of mitragynine was subsequently elucidated by Beckett and colleagues in 1965, with its absolute configuration confirmed through X-ray crystallography nih.gov. The discovery and isolation of this compound and other related diastereomers, such as speciociliatine, followed in later decades, with contributions attributed to researchers like Beckett et al. and Shellard et al. in the mid to late 1960s and 1970s nih.govjst.go.jp. These early characterization efforts laid the groundwork for understanding the complex alkaloid profile of Mitragyna speciosa and the structural nuances that differentiate these compounds. More recent research has continued to refine the characterization of these alkaloids, employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to distinguish between mitragynine and its diastereomers nih.govacs.org.

Comparative Alkaloid Profile of Mitragyna speciosa

Mitragyna speciosa contains a diverse array of alkaloids, with mitragynine being the most prominent. This compound is a significant minor alkaloid, distinguished by its stereochemistry relative to mitragynine. The table below highlights some of the key alkaloids found in Mitragyna speciosa and their general characteristics.

Alkaloid NameClassificationRelative Abundance in M. speciosaKey Structural Feature / Relation to Mitragynine
Mitragynine Monoterpene Indole Alkaloid (MIA)Major ConstituentPrimary psychoactive alkaloid; (20S) stereochemistry.
This compound Monoterpene Indole Alkaloid (MIA)Minor ConstituentDiastereomer of mitragynine; (20R) stereochemistry.
7-Hydroxymitragynine Monoterpene Indole Alkaloid (MIA)Minor Constituent (<2%)Hydroxylated derivative of mitragynine; reportedly more potent at μ-opioid receptors.
Speciociliatine Monoterpene Indole Alkaloid (MIA)Minor ConstituentDiastereomer of mitragynine; differs in stereochemistry at C-3 and C-20.
Paynantheine (B163193) Monoterpene Indole Alkaloid (MIA)Minor ConstituentStructurally related to mitragynine, with variations in its side chain.

Note: Relative abundance can vary significantly based on plant source, age, and environmental factors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B3026189 Speciogynine CAS No. 4697-67-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-CYSPOEIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318037
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-67-0
Record name Speciogynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciogynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Purification Methodologies for Speciogynine

Advanced Chromatographic Techniques for Separation from Complex Matrices

The extraction of speciogynine from Mitragyna speciosa involves separating it from a complex mixture of alkaloids and other plant constituents. Chromatographic methods are central to achieving this separation and enhancing the purity of the isolated compound.

Column Chromatography Applications

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a foundational technique for the initial purification of alkaloids from Mitragyna speciosa extracts, including this compound. Various solvent systems and gradient elutions are employed to separate compounds based on their differing polarities and affinities for the stationary phase.

Silica Gel Column Chromatography: This method has been widely utilized for purifying alkaloids from M. speciosa. Common solvent systems include mixtures of ethyl acetate (B1210297) and n-hexane, often with gradients of increasing polarity, or combinations involving methanol (B129727) and chloroform (B151607) jst.go.jpijstr.orgdergipark.org.trukm.myresearchgate.net. For instance, a solvent mixture of ethyl acetate and n-hexane in a 2:3 ratio has been reported as effective for purifying mitragynine (B136389), a process that would also aid in the initial separation of co-occurring alkaloids like this compound dergipark.org.tr. Amino-silica gel has also been employed in synthetic contexts, suggesting its potential utility in alkaloid separation jst.go.jp. These applications aim to remove less polar impurities and fractionate the alkaloid mixture, paving the way for more refined purification steps.

High-Performance Liquid Chromatography (HPLC) for Purity Enhancement

High-Performance Liquid Chromatography (HPLC) is indispensable for achieving high purity levels of this compound, especially for analytical purposes and final purification stages. Its ability to resolve closely related compounds makes it crucial for separating this compound from its diastereomers and other alkaloids present in the plant extract.

Analytical and Preparative HPLC: HPLC methods, often utilizing C18 stationary phases, are employed with mobile phases typically consisting of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate) nih.govnih.gov. These systems allow for the separation of this compound from mitragynine and other alkaloids, with this compound often eluting at a retention time around 9.3 minutes in specific HPLC analyses researchgate.net. HPLC is also used to confirm the purity of isolated compounds, with purity levels of ≥98% reported for this compound and related alkaloids isolated via chromatographic techniques frontiersin.org. Furthermore, specialized chiral HPLC columns, such as the Chiralcel OD-H, are used for resolving stereoisomers, which is relevant for understanding the isomeric nature of this compound jst.go.jp. Supercritical Fluid Chromatography (SFC) has also demonstrated effectiveness in resolving diastereomers, including this compound, from complex mixtures, offering a faster separation with reduced organic solvent usage compared to traditional HPLC hpst.cz.

Strategies for Resolving Isomeric Alkaloid Purity Challenges

A significant challenge in the isolation of this compound is its nature as a diastereomer of mitragynine, alongside other closely related alkaloids like speciociliatine (B128378) and paynantheine (B163193) jst.go.jpfrontiersin.orgnih.govcrbb-journal.com. This structural similarity necessitates chromatographic methods capable of differentiating subtle stereochemical differences.

Diastereomeric Separation: HPLC and SFC are key techniques for resolving these isomeric challenges. By optimizing mobile phase composition, column chemistry, and flow rates, researchers can achieve baseline separation between this compound and its diastereomers, such as mitragynine nih.govhpst.cznih.gov. Advanced mass spectrometry techniques coupled with liquid chromatography (LC-HRMS-MS) also rely on robust LC separation to distinguish this compound and its metabolites from those of mitragynine, often by analyzing differences in retention times and specific fragmentation patterns in MS(2) and MS(3) spectra nih.gov. The successful resolution of these isomers is critical for accurate quantification and for obtaining pure compounds for further study.

Quantitative Recovery and Yield Optimization in Isolation Protocols

Optimizing the quantitative recovery of this compound from Mitragyna speciosa involves careful selection of extraction solvents and chromatographic conditions to maximize yield while maintaining purity. While specific protocols detailing yield optimization exclusively for this compound are less common in readily available literature compared to mitragynine, general strategies for alkaloid extraction from this plant are applicable.

Structural Characterization and Elucidation of Speciogynine

Spectroscopic Techniques for Definitive Structural Assignment

The precise chemical structure of speciogynine has been determined using modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for distinguishing between the closely related diastereomers of the mitragynine (B136389) family, including this compound. frontiersin.orgnih.gov By analyzing the chemical shifts and coupling constants in both ¹H (proton) and ¹³C (carbon) NMR spectra, researchers can deduce the specific spatial arrangement of atoms within the molecule.

A decision tree approach based on key signals in ¹H and ¹³C NMR spectra allows for the differentiation of indole (B1671886) and oxindole (B195798) alkaloids from M. speciosa and further distinction among their respective isomers. nih.govacs.org For instance, the signals corresponding to the C-20 ethyl moiety and other key protons provide the necessary information to establish the stereochemical configuration at the chiral centers. acs.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Atom No. ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
2 - 133.2
3 - 52.4
5 - 42.9
6 - 21.0
7 - 107.7
14 - 35.9
15 - 32.5
16 - 109.9
17 - 156.1
18 - 119.5
19 - 135.7
20 - 45.6
21 - 97.5
22 - 170.6

Note: This table presents a selection of characteristic chemical shifts for the core structure. Data is compiled from typical values for Corynantheine-type alkaloids. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of a compound, thereby confirming its molecular formula. For this compound, HRMS analysis provides a precise mass measurement, which corresponds to the molecular formula C₂₃H₃₀N₂O₄. nih.govcaymanchem.comresearchgate.net This technique is essential for distinguishing it from other alkaloids with different elemental compositions and for identifying its metabolites in various biological samples. nih.govresearchgate.net The application of liquid chromatography coupled to HRMS (LC-HRMS) has been particularly effective in providing detailed structural information. nih.govresearchgate.net

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₃H₃₀N₂O₄
Exact Mass 398.22056
Molecular Weight 398.5 g/mol

Data sourced from established chemical databases. caymanchem.comcaymanchem.com

Stereochemical Configurations and Epimerism at Key Chiral Centers (e.g., C-20)

This compound is a diastereomer of mitragynine, the most abundant alkaloid in M. speciosa. nih.gov The key structural difference between these compounds lies in their stereochemistry, particularly at the C-20 position. frontiersin.orgscispace.comnih.gov

This compound possesses the R configuration at the C-20 chiral center, whereas mitragynine has the S configuration at this position. frontiersin.org This inversion of stereochemistry at a single chiral center makes them epimers. The specific arrangement of the ethyl group at C-20 significantly influences the molecule's three-dimensional shape and its biological activity. frontiersin.orgnih.gov Recent biosynthetic studies have elucidated the enzymatic basis for the formation of this crucial stereocenter, highlighting the role of specific reductase enzymes in controlling the protonation face during the biosynthetic pathway. nih.govresearchgate.net

Table 3: Stereochemical Configuration of Mitragynine Diastereomers

Compound C-3 Configuration C-20 Configuration
Mitragynine S S
This compound S R
Speciociliatine (B128378) R S
Mitraciliatine R R

This table illustrates the stereochemical relationships among the four main diastereomers. frontiersin.org

Comparative Structural Analysis with Related Corynantheine-Type Indole Alkaloids

This compound belongs to the Corynantheine (B231211) class of monoterpene indole alkaloids, which are characterized by a specific tetracyclic indole core structure derived biosynthetically from tryptamine (B22526) and secologanin (B1681713). nih.govmdpi.com Its structure is highly similar to other co-occurring alkaloids in M. speciosa, such as mitragynine, speciociliatine, and paynantheine (B163193). frontiersin.orgresearchgate.net

The primary structural variations among these related alkaloids involve the stereochemistry at key chiral centers (C-3, C-15, and C-20) and the presence of different functional groups. frontiersin.org For example, while this compound and mitragynine are epimers at C-20, they share the same configuration at C-3. frontiersin.org In contrast, paynantheine differs by the presence of a vinyl group (a Δ18(19) double bond) instead of the ethyl group at C-20. acs.org These subtle structural modifications lead to distinct spectroscopic signatures and can result in different pharmacological properties. frontiersin.orgnih.gov

Biosynthetic Pathways of Speciogynine

Upstream Precursors and Central Metabolic Pathways

The biosynthesis of speciogynine is rooted in two central metabolic pathways that provide the foundational molecular skeletons: the Shikimic Acid Pathway and the Methylerythritol Phosphate (B84403) (MEP) Pathway.

The Shikimic Acid Pathway , active in plants and microorganisms, is responsible for the production of aromatic amino acids. slideshare.netslideshare.netwikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate pathway), into chorismate. slideshare.netwikipedia.org Chorismate serves as a critical branch-point metabolite, leading to the synthesis of phenylalanine, tyrosine, and, most importantly for this compound, tryptophan. slideshare.netwikipedia.orgnih.gov Tryptophan provides the indole-containing tryptamine (B22526) unit that forms the core of the alkaloid structure. researchgate.net

Concurrently, the MEP Pathway (also known as the non-mevalonate pathway), which occurs in the plastids of plant cells, synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govgenome.jp This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govbioone.org These C5 units are subsequently used to build the C10 monoterpene, geranyl diphosphate (GPP). nih.govgenome.jp Through a series of enzymatic steps, GPP is converted into the iridoid monoterpenoid, secologanin (B1681713), which provides the terpenoid portion of the final alkaloid. researchgate.netnih.gov

The convergence of these two pathways occurs when tryptamine from the shikimic acid pathway and secologanin from the MEP pathway are condensed, marking the entry into the specific monoterpenoid indole (B1671886) alkaloid (MIA) biosynthetic route. researchgate.netcjnmcpu.com

Identification and Characterization of Key Enzymatic Transformations

Following the generation of primary precursors, a series of specialized enzymes catalyze the formation of the core alkaloid structure and its subsequent modifications, defining the unique chemistry of this compound.

Strictosidine (B192452) Pathway Intermediates and Enzymes

The first committed step in the biosynthesis of virtually all monoterpenoid indole alkaloids is the Pictet-Spengler condensation of tryptamine and secologanin. cjnmcpu.comwikipedia.orgnih.gov This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) . nih.govcornell.edu STR stereoselectively yields 3-α(S)-strictosidine, which is considered the universal precursor for the vast family of over 2,000 MIAs. nih.govnih.govresearchgate.net

The next crucial enzyme in the pathway is Strictosidine Glucosidase (SGD) . nih.govwikipedia.orgoup.com This enzyme hydrolyzes the glucose moiety from strictosidine, a process known as deglucosylation. nih.govnih.gov This activation step generates a highly reactive and unstable aglycone intermediate. nih.gov This intermediate is the substrate for subsequent cyclization and rearrangement reactions that lead to the diverse array of MIA skeletons. nih.govoup.com

Dihydrocorynantheine Synthase Variants and Stereoselectivity at C-20

The formation of the corynanthe-type alkaloid scaffold characteristic of this compound, and the determination of its specific stereochemistry, is a critical diversification point in the pathway. After the action of SGD, the resulting aglycone is converted into the key intermediate, (20R)-corynantheidine, the direct precursor to this compound. mpg.de

This conversion is mediated by enzymes known as Dihydrocorynantheine Synthase (DCS) , which are medium-chain alcohol dehydrogenases. acs.orgbiorxiv.org The stereochemical outcome at the C-20 position is entirely dependent on the specific DCS variant that acts on the strictosidine aglycone intermediate. researchgate.netresearchgate.net Research has identified multiple DCS isoforms, with some producing the (20S) configuration, leading to mitragynine (B136389), while others, like the one from Cinchona pubescens (CpDCS), exclusively yield the (20R) configuration, which is the precursor to this compound. acs.orgbiorxiv.org This enzymatic control is the definitive factor that differentiates the biosynthetic pathways of the two C-20 epimers, mitragynine and this compound. researchgate.netresearchgate.net

Microbial and Heterologous System Approaches for Biosynthesis

The elucidation of the this compound biosynthetic pathway has enabled its reconstruction in microbial systems, offering a platform for controlled production and the synthesis of novel compounds.

Reconstitution of Biosynthetic Routes in Escherichia coli and Saccharomyces cerevisiae

Researchers have successfully engineered both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae to produce this compound and its precursors. researchgate.netnih.govnih.gov This is achieved by co-expressing the genes encoding the necessary biosynthetic enzymes from plants, such as Mitragyna speciosa and Catharanthus roseus. researchgate.netusda.gov

In a typical reconstitution, the host organism is engineered to produce the core intermediate strictosidine. nih.gov Subsequently, enzymes such as Strictosidine Glucosidase (SGD), a specific Dihydrocorynantheine Synthase (DCS) variant that produces the (20R) stereoisomer, and methyltransferases are introduced to complete the pathway to this compound. researchgate.netnih.gov These microbial cell factories can convert simple feedstocks like glucose or supplemented precursors such as tryptamine and secologanin into the target alkaloids. nih.govnih.gov Optimization of cultivation conditions and enzyme expression levels has been shown to improve the final production titers of these compounds in yeast. nih.govresearchgate.net

Enzymatic Promiscuity and Potential for Analogue Production

Enzymatic promiscuity refers to the ability of an enzyme to catalyze reactions on non-native substrates. umn.edunih.gov The enzymes within the this compound biosynthetic pathway have demonstrated a degree of promiscuity, which can be exploited to generate novel, "unnatural" alkaloid analogues. nih.govbiorxiv.org

For instance, by feeding the engineered microbial systems with tryptamine analogues (e.g., fluorinated tryptamine) instead of tryptamine itself, the biosynthetic enzymes can incorporate these modified precursors into the final alkaloid structure. mpg.deacs.org The STR and DCS enzymes can accept these alternative substrates, leading to the production of fluorinated versions of this compound and mitragynine. acs.orgnih.govresearchgate.net This approach highlights the potential of using these biocatalytic systems to create libraries of new-to-nature compounds, which could be screened for unique pharmacological properties. nih.govbiorxiv.org

Table of Mentioned Compounds

Compound Name Class Role in Pathway
This compound Monoterpenoid Indole Alkaloid Final Product
Mitragynine Monoterpenoid Indole Alkaloid C-20 Epimer of this compound
Tryptamine Indoleamine Upstream Precursor (from Shikimic Acid Pathway)
Secologanin Iridoid Monoterpenoid Upstream Precursor (from MEP Pathway)
Strictosidine Monoterpenoid Indole Alkaloid Universal Precursor/Intermediate
Strictosidine Aglycone Alkaloid Intermediate Reactive intermediate after deglucosylation
(20R)-Corynantheidine Corynanthe Alkaloid Direct Precursor to this compound
(20S)-Corynantheidine Corynanthe Alkaloid Direct Precursor to Mitragynine
Phosphoenolpyruvate Carbohydrate Starting material for Shikimic Acid Pathway
Erythrose-4-Phosphate Carbohydrate Starting material for Shikimic Acid Pathway
Chorismate Shikimate Pathway Intermediate Branch-point precursor to aromatic amino acids
Tryptophan Aromatic Amino Acid Direct precursor to Tryptamine
Isopentenyl diphosphate (IPP) Isoprenoid C5 building block from MEP Pathway
Dimethylallyl diphosphate (DMAPP) Isoprenoid C5 building block from MEP Pathway
Geranyl diphosphate (GPP) Monoterpene C10 intermediate in Secologanin synthesis
Fluorinated Tryptamine Tryptamine Analogue Unnatural substrate for analogue production
Fluorinated this compound Alkaloid Analogue Novel compound from enzymatic promiscuity

Table of Mentioned Enzymes

Enzyme Name Abbreviation Function
Strictosidine Synthase STR Catalyzes the condensation of tryptamine and secologanin to form strictosidine.
Strictosidine Glucosidase SGD Removes the glucose moiety from strictosidine to form the reactive aglycone.
Dihydrocorynantheine Synthase DCS Reduces the strictosidine aglycone to form the corynantheine (B231211) scaffold with specific C-20 stereochemistry.

Chemical Synthesis Strategies for Speciogynine

Asymmetric Total Synthesis Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of Speciogynine. Asymmetric total synthesis approaches aim to construct the molecule from achiral or racemic starting materials, introducing chirality through selective catalytic processes.

Organocatalytic Approaches (e.g., Anti-Selective Michael Reaction)

One prominent strategy for the asymmetric total synthesis of this compound, as reported by Sakamoto et al., utilizes an organocatalytic anti-selective Michael reaction as a cornerstone for establishing key stereocenters researchgate.netjst.go.jpnih.gov. This approach typically involves the reaction between an ene-yne compound and an aldehyde, such as 3-(trimethylsilyl)propanal, in the presence of a chiral organocatalyst. This reaction efficiently constructs a dihydropyran ring with high enantiomeric excess, setting the stage for subsequent transformations. The development of such organocatalytic methods has been crucial for accessing complex chiral molecules like this compound with high stereochemical fidelity researchgate.netjst.go.jpnih.gov.

Bioinspired Transformations in Synthetic Routes

Bioinspired transformations, which mimic or adapt steps from the natural biosynthetic pathways, have also played a significant role in this compound synthesis. For instance, the synthesis by Sakamoto et al. incorporates bioinspired transformations to prepare key intermediates, such as a 9-methoxystrictosidine derivative (compound 5), from a secologanin (B1681713) derivative researchgate.netjst.go.jpnih.gov. These transformations leverage the inherent reactivity of natural product fragments or their synthetic analogues to build complex molecular architectures efficiently. Similarly, other research efforts have explored biomimetic total synthesis approaches starting from tryptamine (B22526) and secologanin analogues, utilizing cascade processes to construct the core structure researchgate.netchemrxiv.orgjst.go.jp.

Convergent and Divergent Synthetic Pathways from Common Intermediates

Synthetic strategies for this compound often employ convergent or divergent approaches to maximize efficiency and flexibility.

Convergent Synthesis: This strategy involves synthesizing key molecular fragments independently and then coupling them together in the later stages of the synthesis. The Maarseveen and Hiemstra group, for example, developed a convergent synthesis that utilized an enantioselective thiourea-catalyzed Pictet–Spengler reaction to form the tetrahydro-β-carboline ring, followed by a Pd-catalyzed Tsuji–Trost allylic alkylation to close the D-ring researchgate.netoup.comrsc.orgsci-hub.semdpi.comnus.edu.sg. This route, starting from 4-methoxytryptamine, typically proceeds in about nine steps. This compound was accessed by hydrogenating the intermediate (+)-paynantheine researchgate.netoup.com. Sakamoto et al.'s approach also represents a convergent synthesis, preparing a common intermediate (compound 5) which is then elaborated into both mitragynine (B136389) and this compound researchgate.netjst.go.jpnih.gov.

Divergent Synthesis: While less emphasized for this compound itself, divergent strategies are often employed to access a range of related alkaloids from a common advanced intermediate. The ability to branch from a central intermediate to produce different stereoisomers, such as this compound and Mitragynine, highlights the power of well-designed synthetic routes jst.go.jp.

Stereocontrolled Reactions for Diastereomeric Purity

Ensuring the correct configuration at each stereocenter, particularly at the C-20 position where this compound differs from Mitragynine, is critical.

Sakamoto et al.'s Synthesis: This route employs several stereocontrolled reactions. The initial anti-selective Michael reaction establishes crucial stereochemistry researchgate.netjst.go.jpnih.gov. Subsequent steps involve stereoselective reductions, where kinetic versus thermodynamic control at the C-20 position can be manipulated to favor specific diastereomers. For instance, a stereoselective E1cB elimination reaction has been used to generate (+)-Speciogynine from a precursor jst.go.jp.

Maarseveen & Hiemstra's Synthesis: This approach relies on an enantioselective thiourea-catalyzed Pictet–Spengler reaction to control the stereochemistry in the formation of the tetrahydro-β-carboline ring researchgate.netoup.comrsc.orgsci-hub.se. The subsequent conversion of (+)-paynantheine to (-)-Speciogynine via hydrogenation also requires careful control to ensure the desired stereoisomer is obtained researchgate.netoup.com.

The successful total syntheses of this compound demonstrate significant advancements in synthetic organic chemistry, particularly in the application of asymmetric catalysis and bioinspired strategies to tackle complex natural product targets.

Compound List

this compound

Mitragynine

Paynantheine (B163193)

7-Hydroxymitragynine

4-methoxytryptamine

Secologanin

Strictosidine (B192452)

Mitragynine pseudoindoxyl

this compound pseudoindoxyl

3-(trimethylsilyl)propanal

Ene-yne compound

Investigation of Speciogynine Derivatives and Analogues

Characterization of Naturally Occurring Speciogynine Derivatives

This compound is one of several indole (B1671886) alkaloids found in the leaves of the Mitragyna speciosa tree. nih.gov It is structurally distinguished from its primary diastereomer, mitragynine (B136389), by the stereochemical configuration at the C-20 position. nih.gov While this compound itself is a key naturally occurring compound, its direct derivatives in the plant are less common than those of mitragynine. However, metabolites formed in biological systems are an important class of derivatives.

One significant derivative is This compound pseudoindoxyl , the C-20 epimeric congener of mitragynine pseudoindoxyl. researchgate.netnih.gov While mitragynine pseudoindoxyl is a known metabolite of mitragynine, the corresponding this compound derivative has been a subject of synthetic efforts to enable its characterization and study. researchgate.netchemrxiv.org

The characterization and differentiation of these closely related alkaloids are accomplished through advanced spectroscopic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. frontiersin.orgnih.gov For instance, specific signals in the ¹H and ¹³C NMR spectra can be used to distinguish between mitragynine and its diastereomers like this compound. frontiersin.orgnih.gov A systematic approach, often visualized as a decision tree, utilizes key chemical shifts to enable the structural elucidation of these compounds. frontiersin.org

Table 1: Key Distinctions for Characterization of this compound and Related Alkaloids

Compound Key Structural Feature Differentiating Analytical Signal
This compound Diastereomer of mitragynine (differing at C-20) Unique ¹H and ¹³C NMR chemical shifts compared to mitragynine. frontiersin.org
Mitragynine Diastereomer of this compound (differing at C-20) Distinct pattern in NMR spectra allowing differentiation from this compound, speciociliatine (B128378), etc. frontiersin.org

| This compound Pseudoindoxyl | Oxidized, rearranged spiro-5-5-6 tricyclic system | Characterized through total synthesis and comparison with its epimer, mitragynine pseudoindoxyl. researchgate.netnih.gov |

Rational Design and Synthesis of Novel this compound Analogues

The synthesis of this compound and its novel analogues is a key area of research, providing access to compounds that are not available from natural sources and allowing for systematic exploration of the molecule's chemical properties. Asymmetric total syntheses have been developed that allow for the creation of not only this compound but also mitragynine and other derivatives from common precursors. scispace.com

One notable achievement is the first enantioselective and scalable total synthesis of This compound pseudoindoxyl . researchgate.netnih.gov This synthetic route utilized a protecting-group-free cascade relay process to construct the characteristic spiro-5-5-6-tricyclic system of the molecule from oxidized tryptamine (B22526) and secologanin (B1681713) analogues. researchgate.netnih.gov Such synthetic achievements are critical as they provide a basis for the planned design of further analogues, which can be used to probe biological systems and develop new chemical entities. chemrxiv.org

The rational design of these analogues is often guided by structure-activity relationship (SAR) studies. By comparing the activity of mitragynine with the inactivity of this compound as an opioid agonist, researchers deduced that the orientation of the substituent at the C-20 position is critical for its biological function. nih.gov This understanding informs the design of new analogues where this position is modified. For example, the synthesis of a desethylmitragynine analogue was undertaken to further define the tolerance of the molecular scaffold in this region. nih.gov These synthetic efforts allow for deep-seated modifications of the alkaloid core that are not possible through semi-synthesis from the natural product, thereby expanding the chemical space available for investigation. chemrxiv.org

Structural Modifications and Their Implications for Chemical Reactivity

The chemical reactivity and biological interactions of this compound are profoundly influenced by its three-dimensional structure. The most significant structural modification, when compared to its diastereomer mitragynine, is the epimerization at the C-20 position, which involves the ethyl group on ring D. nih.govnih.gov

This seemingly minor change in stereochemistry has a dramatic effect on the molecule's interaction with opioid receptors. While mitragynine acts as a partial agonist at the human µ-opioid receptor (hMOR), this epimerization is sufficient to switch this compound to a weak antagonist at the same receptor. nih.govnih.gov This change from agonist to antagonist activity, coupled with a reduction in binding affinity, highlights the sensitivity of the receptor to the stereochemical presentation of the ethyl group. nih.govnih.gov

Further research into this structural feature has shown that removing the ethyl group entirely (as in the desethylmitragynine analogue) results in a compound that retains agonist activity at hMOR, but with significantly lower potency. nih.gov This finding underscores that the substituent at this position is a key modulator of both efficacy (agonist vs. antagonist) and potency. nih.gov These empirical SAR observations, supported by molecular docking studies, suggest that the Mitragyna alkaloids adopt a unique binding pose at the µ-opioid receptor, which is highly sensitive to structural modifications on ring D. nih.gov

Table 2: Impact of Structural Modification at C-20 on Opioid Receptor Activity

Compound Stereochemistry at C-20 Activity at µ-Opioid Receptor (MOR) Implication for Chemical Interaction
Mitragynine S-configuration (Standard) Partial Agonist The specific 3D orientation of the ethyl group facilitates receptor activation. nih.govnih.gov
This compound R-configuration (Epimer) Weak Antagonist The altered orientation of the ethyl group prevents receptor activation and reduces binding affinity. nih.govnih.gov

| Desethylmitragynine | No ethyl group | Agonist (low potency) | The ethyl group is important for potency but not essential for agonist activity itself. nih.gov |

Beyond opioid receptors, the structural difference between this compound (20R) and mitragynine (20S) also influences their activity at other targets. Notably, this compound displays a high affinity for serotonin (B10506) receptors (5-HT₁A and 5-HT₂B), a property not shared by mitragynine. nih.gov This demonstrates that a single stereochemical change can fundamentally alter the selectivity profile of the molecule, redirecting its chemical reactivity towards different biological systems. nih.gov

Pharmacological Actions and Mechanistic Investigations of Speciogynine in Vitro and Non Human in Vivo

Modulation of Serotonergic Receptor Systems

Speciogynine demonstrates notable interactions with various serotonin (B10506) (5-HT) receptors, contributing to its non-opioid mediated pharmacological effects.

Ligand Binding Affinities at 5-HT1A and 5-HT2B Receptors

Studies have indicated that this compound exhibits high binding affinity for both the human serotonin 1A (5-HT1A) and serotonin 2B (5-HT2B) receptors. In comparison, mitragynine (B136389) generally displays lower binding affinity at these receptors nih.govacs.orgresearchgate.netnih.govresearchgate.net. Specifically, this compound has demonstrated a binding affinity (Ki) of approximately 39 nM at the human 5-HT1A receptor researchgate.netfrontiersin.orgdoi.org. While specific Ki values for 5-HT2B are less frequently detailed, this compound, along with paynantheine (B163193), is consistently reported to possess high affinity for this receptor subtype nih.govacs.orgresearchgate.netnih.govresearchgate.netdoi.orgnih.gov.

Table 1: Binding Affinities of this compound at Serotonin Receptors

ReceptorBinding Affinity (Ki)Reference
5-HT1A39 nM researchgate.netfrontiersin.orgdoi.org
5-HT2BHigh affinity nih.govacs.orgresearchgate.netnih.govresearchgate.netdoi.orgnih.gov

Functional Agonism/Antagonism Profiles in Cellular Assays

In vitro functional assays have revealed specific activities of this compound at serotonergic receptors. Notably, this compound, along with paynantheine, did not activate the 5-HT2B receptor in vitro nih.govacs.orgnih.gov. This lack of activation is significant as it suggests a potentially lower risk for valvulopathy, a condition associated with 5-HT2B receptor agonism nih.govacs.orgnih.gov.

While this compound itself may not be the primary driver of in vivo 5-HT1A agonistic effects, research suggests these effects might be mediated by its metabolites, such as 9-O-desmethylthis compound nih.govacs.orgnih.gov. Despite this, the parent compound's high affinity for the 5-HT1A receptor is a key characteristic researchgate.netfrontiersin.orgdoi.org.

Non-Opioid Receptor Mediated Antinociceptive Properties in Animal Models

This compound has been shown to produce antinociceptive effects in animal models through mechanisms independent of opioid receptors nih.govacs.orgnih.gov. In rat studies, this compound, along with paynantheine and mitragynine, elicited responses such as lower lip retraction and demonstrated antinociception. These effects were significantly attenuated when animals were pre-treated with a selective 5-HT1A receptor antagonist, indicating a role for 5-HT1A receptor activation in these observed antinociceptive properties nih.govacs.orgnih.gov. This compound was found to be a potent inducer of lower lip retraction in rats, with an ED50 value of 23 μmol/kg, although this was less potent than the reference compound ipsapirone (B1662301) frontiersin.org. The 5-HT1A agonism associated with kratom alkaloids, including this compound, is also thought to contribute to mood-enhancing effects nih.govacs.orgnih.gov.

Interactions with Opioidergic Receptor Systems

This compound's interaction with the opioidergic system, particularly the mu-opioid receptor (hMOR), differs significantly from that of mitragynine and its potent metabolite, 7-hydroxymitragynine.

Binding Affinity and Functional Activity at Mu-Opioid Receptors (hMOR)

In contrast to mitragynine, which acts as a partial agonist at the human mu-opioid receptor (hMOR), this compound has demonstrated no measurable agonist activity at hMOR in cellular assays researchgate.netnih.gov. Instead, this compound, along with other kratom alkaloids like paynantheine and speciociliatine (B128378), functions as a low-potency, competitive antagonist at hMOR researchgate.netnih.govfrontiersin.orgnih.gov. While this compound exhibits weak antagonist effects, its binding affinity at hMOR is generally considered lower compared to mitragynine frontiersin.orgnih.gov. For instance, reported Ki values for this compound at hMOR fall in the range of 410 to 728 nM uconn.edu.

Cytochrome P450 Enzyme Inhibition Profiles

Specificity and Potency of Inhibition against CYP2C19 and CYP2D6 Isoforms

This compound, a diastereomer of mitragynine, has been investigated for its potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies indicate that this compound exhibits moderate inhibitory effects on specific CYP isoforms, suggesting a potential for herb-drug interactions.

Research has demonstrated that this compound displays moderate inhibition against the CYP2C19 isoform, with reported half-maximal inhibitory concentration (IC50) values of 19.5 µM frontiersin.orgnih.gov. Furthermore, this compound has been found to moderately inhibit the CYP2D6 isoform, with an IC50 value of 12.9 µM nih.gov. Notably, studies suggest that this compound, along with other related kratom alkaloids, did not show significant activity against other tested CYP450 isoforms frontiersin.org. This specificity highlights a targeted interaction with CYP2C19 and CYP2D6, which are key enzymes involved in the metabolism of many pharmaceutical compounds.

CYP IsoformIC50 (µM)Inhibition ProfileReference(s)
CYP2C1919.5Moderate frontiersin.orgnih.gov
CYP2D612.9Moderate nih.gov

Other In Vitro Biological Activities

Effects on Smooth Muscle Relaxation in Preclinical Models

This compound has been identified as possessing smooth muscle relaxant properties, distinguishing it from its diastereomer, mitragynine, which does not exhibit this activity biorxiv.org. This observation suggests that the specific stereochemistry of this compound at the C-20 position contributes to its unique pharmacological profile, including its capacity to relax smooth muscle tissues in preclinical contexts.

Assessment of In Vitro Cellular Responses (e.g., Cytotoxicity in Cancer Cell Lines)

The in vitro cellular responses of this compound have been explored, particularly concerning its potential cytotoxic effects on cancer cell lines. Studies have evaluated the compound's impact on the viability of various cancer cell types.

Research has indicated that this compound exhibits cytotoxic activity against nasopharyngeal carcinoma cell lines, specifically NPC/HK1 and C666-1. In these assays, this compound demonstrated an IC50 value greater than 32 µM after 72 hours of exposure nih.gov. These findings suggest that this compound may possess antiproliferative effects on certain cancer cell types, warranting further investigation into its mechanisms of action in cancer therapy.

Cell Line TypeIC50 (µM)Incubation TimeReference
Nasopharyngeal carcinoma (NPC/HK1 and C666-1)>3272 hours nih.gov

Compound List:

this compound

Structure Activity Relationship Sar Studies of Speciogynine

Elucidation of Stereochemical Determinants for Biological Activity (e.g., C-20 Configuration)

The stereochemistry of speciogynine, particularly at the C-20 position, is a critical determinant of its biological activity, distinguishing it significantly from mitragynine (B136389). Mitragynine possesses an (S) configuration at C-20, whereas this compound has an (R) configuration at this chiral center openrepository.comfrontiersin.orgnih.govjst.go.jpresearchgate.netmdpi.com. This seemingly minor inversion profoundly impacts how the molecule interacts with biological targets.

Research indicates that the absolute configuration at C-20 is crucial for the affinity and efficacy of these alkaloids at various receptors, including serotonin (B10506) (5-HT) and opioid receptors openrepository.comfrontiersin.orgnih.gov. For instance, the (R) orientation at C-20 in this compound is associated with a drastically reduced binding affinity for the human mu-opioid receptor (hMOR) compared to mitragynine openrepository.comfrontiersin.org. Conversely, this specific stereochemical arrangement in this compound appears to be critical for its high affinity towards 5-HT1A and 5-HT2B receptors, a characteristic not shared by mitragynine openrepository.comfrontiersin.orgnih.govnih.gov. Furthermore, studies on cytotoxicity have suggested that the (R) orientation at C-20 in this compound leads to abolished cytotoxic effects, whereas the (S) configuration at C-3 in mitragynine contributes to its moderate cytotoxicity frontiersin.org.

Correlation between Specific Structural Features and Receptor Binding Profiles

The molecular architecture of this compound, including specific functional groups and their spatial arrangements, directly correlates with its binding affinities to a range of neurotransmitter and opioid receptors.

C-20 Ethyl Group and β-Methoxyacrylate Moiety: The ethyl group at the C-20 position on ring D is recognized as a key feature influencing binding affinities at opioid receptors. Modifications or removal of this group lead to a substantial decrease in binding potency openrepository.comfrontiersin.org. Similarly, the β-methoxyacrylate segment, particularly its enol ether functionality, is vital; its complete removal abolishes activity at the hMOR openrepository.com. The structural differences in this segment between mitragynine and this compound are thought to be responsible for their differing potencies at certain targets frontiersin.orgnih.gov.

Serotonin Receptors (5-HTRs): this compound exhibits a distinct binding profile compared to mitragynine, showing notably high affinity for 5-HT1A and 5-HT2B receptors openrepository.comfrontiersin.orgnih.govjst.go.jpnih.govsmolecule.com. Mitragynine, in contrast, does not activate the 5-HT1A receptor's cAMP signaling pathway openrepository.com. This differential interaction with serotonin receptors suggests that this compound may contribute to kratom's mood-modulating effects through mechanisms independent of opioid receptor activity nih.govsmolecule.com.

Opioid Receptors (MOR, DOR, KOR): While mitragynine acts as a partial agonist at the hMOR, this compound functions as a weak antagonist at this receptor openrepository.comfrontiersin.orgnih.gov. Studies comparing binding affinities reveal that mitragynine generally possesses higher binding affinities for MOR than this compound, although other diastereomers like speciociliatine (B128378) may exhibit stronger binding to MOR and KOR than mitragynine frontiersin.orgnih.gov. This compound also demonstrates significant binding affinities at alpha-2 adrenergic receptors (α₂-ARs), which could play a role in its antinociceptive effects smolecule.comnih.gov.

Receptor Binding Affinities of this compound and Related Alkaloids

ReceptorThis compound (Ki, nM)Mitragynine (Ki, nM)Reference
MOR728 ± [a]233 ± [a] nih.gov
KOR[b]161 ± 10 frontiersin.org
5-HT1A0.54 µM5.8 µM nih.gov
5-HT2BHigh affinityLow affinity openrepository.comnih.gov

Note: [a] Specific standard deviation for this compound at MOR was not provided in the cited source. [b] Specific Ki value for this compound at KOR was not explicitly stated in the cited source, but comparative data suggests lower affinity than mitragynine.

Influence of Molecular Architecture on Functional Pharmacological Responses

The specific structural features and resulting receptor binding profiles of this compound dictate its functional pharmacological responses, often diverging from those of mitragynine.

Opioid Receptor Modulation: The stereochemical difference at C-20, where this compound has an (R) configuration, leads to its functional role as a weak antagonist at the hMOR. This contrasts with mitragynine, which acts as a partial agonist at the same receptor openrepository.comfrontiersin.orgnih.gov. This difference in functional output at the primary target of many kratom alkaloids highlights the critical impact of stereochemistry.

Opioid Receptor-Independent Antinociception: Notably, this compound has demonstrated antinociceptive effects in animal models that are independent of opioid receptor activation frontiersin.orgnih.govsmolecule.com. This suggests that its therapeutic potential for pain management may be mediated through alternative signaling pathways, possibly involving its interactions with serotonin receptors nih.govsmolecule.com.

Serotonin Receptor Activity: this compound's high affinity for 5-HT1A and 5-HT2B receptors indicates a potential role in modulating mood and anxiety, contributing to the broader spectrum of kratom's effects openrepository.comnih.govsmolecule.com. While this compound itself may not be a potent 5-HT1A agonist, its metabolites, such as 9-O-desmethylthis compound, have been implicated in this activity nih.gov.

Cytotoxicity Profile: The stereochemistry at C-20 significantly influences cytotoxicity. The (R) configuration in this compound results in abolished cytotoxicity, whereas the (S) configuration at C-3 in mitragynine is associated with moderate cytotoxic effects frontiersin.org.

Adrenergic Receptor Involvement: Binding to alpha-2 adrenergic receptors by this compound suggests a potential contribution to its antinociceptive effects, although the precise mechanism (agonist vs. antagonist) requires further elucidation smolecule.comnih.gov.

Metabolism and Biotransformation of Speciogynine

Identification of Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups on the Speciogynine molecule, typically through hydrolysis, oxidation, or reduction.

Key Phase I metabolic pathways identified for this compound include:

O-Demethylation: This process involves the removal of methoxy (B1213986) groups from the molecule, specifically at the C-9 and C-17 positions. researchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Hydrolysis: The methyl ester of the acrylic acid group located at the C-16 position of this compound is also susceptible to hydrolysis. researchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net These reactions are characteristic of indole (B1671886) alkaloids and are enzymatically mediated. smolecule.com

Following initial Phase I modifications such as O-demethylation, this compound metabolites can undergo further transformations:

Oxidation: Intermediate products formed from demethylation or hydrolysis can be oxidized, leading to the formation of carboxylic acid derivatives. researchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Reduction: Alternatively, these same intermediates can be reduced to alcohol metabolites. researchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Monooxidation: General oxidative transformations, referred to as monooxidation, have also been identified as a metabolic pathway for this compound and related alkaloids. researchgate.netsmolecule.comnih.govresearchgate.net

Characterization of this compound Metabolites

This compound is extensively metabolized, yielding a variety of Phase I and Phase II metabolites. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov While comprehensive characterization of all this compound metabolites is ongoing, specific compounds have been identified. For example, 9-O-desmethylthis compound, also known as gambirine, has been identified as a metabolite and exhibits activity as a 5-HT1AR agonist. fsu.edu Furthermore, this compound and its diastereomer, speciociliatine (B128378), are known to produce analogous 17-O-demethyl-16,17-dihydro metabolites. researchgate.netresearchgate.net

Data Table 1: Identified Phase I Metabolic Pathways of this compound

Reaction TypeDescription
O-DemethylationRemoval of methoxy groups at C-9 and C-17 positions.
HydrolysisCleavage of the methyl ester at the C-16 position.
OxidationConversion to carboxylic acid derivatives.
ReductionConversion to alcohol derivatives.
MonooxidationGeneral oxidative transformation.

Data Table 2: Identified Metabolites of this compound

Metabolite NameTypeNotes
9-O-desmethylthis compoundPhase IAlso known as Gambirine; 5-HT1AR agonist.
17-O-demethyl-16,17-dihydro-Phase IAnalogous metabolite formed with Speciociliatine.

Elucidation of Enzymes Involved in Metabolic Processes

The specific enzymes responsible for the metabolism of this compound are not as extensively documented as those for Mitragynine (B136389). However, based on the known pathways and the involvement of similar enzymes in the metabolism of related kratom alkaloids, it is inferred that Cytochrome P450 (CYP) enzymes play a significant role. nih.govfrontiersin.orgusm.my These enzymes are primarily responsible for the oxidative and reductive transformations observed in Phase I metabolism.

Given that Speciociliatine, a diastereomer of this compound, is metabolized by CYP3A4 and CYP2D6, it is highly probable that these same enzymes are involved in this compound's biotransformation. researchgate.netnih.govresearchgate.net Studies have shown that Mitragynine and its diastereomers can inhibit CYP2D6 and CYP3A4, indicating these enzymes are key players in their metabolic processing. frontiersin.orgwjgnet.com The hydrolysis of the ester group is likely catalyzed by esterases or hydrolases. mdpi.com

Data Table 3: Likely Enzymes Involved in this compound Metabolism

Enzyme ClassSpecific Enzymes (Likely)Primary Role in Metabolism
Cytochrome P450CYP3A4, CYP2D6O-demethylation, oxidation, and reduction reactions.
Esterases/Hydrolases(Unspecified)Hydrolysis of the methyl ester group at C-16.

Current Research Gaps and Future Directions in Speciogynine Research

Unresolved Aspects of Speciogynine Biosynthesis

While significant strides have been made in elucidating the biosynthetic pathway of monoterpenoid indole (B1671886) alkaloids in M. speciosa, key questions specifically concerning this compound remain unanswered. The core pathway involves the condensation of tryptamine (B22526) and secologanin (B1681713), followed by a series of enzymatic transformations. A critical branching point is the stereoselective reduction that determines the configuration at the C-20 position, leading to either mitragynine (B136389) (20S) or this compound (20R). This step is controlled by different variants of the Demethylcorynantheidine Synthase (DCS) enzyme.

A primary research gap is the definitive identification and characterization of the final enzymes in the native M. speciosa plant responsible for the methoxy (B1213986) group addition at the C-9 position of the indole ring. Although researchers have successfully reconstituted the full biosynthetic pathway in heterologous systems like yeast and E. coli, this was achieved by borrowing an enzyme, Hp9OMT, from a different plant, Hamelia patens (firebush). The authentic hydroxylase and methyltransferase enzymes that perform this crucial final step in kratom to produce this compound have yet to be pinpointed. Understanding the specific kinetics, substrate specificity, and regulatory mechanisms of these native enzymes is essential for a complete picture of how the plant controls the production of its alkaloid profile.

Further research is needed to explore the regulatory networks that govern the expression of DCS variants. It is currently unclear what genetic or environmental factors lead to the differential expression of the enzymes responsible for producing the (20R) stereochemistry of this compound versus the (20S) of mitragynine. Elucidating these control mechanisms could enable the metabolic engineering of the plant to favor the production of this compound.

Enzyme/StepStatusResearch Gap
Strictosidine (B192452) Synthase (STR) & Glucosidase (SGD) Identified & Characterized-
Demethylcorynantheidine Synthase (DCS) Variants identified for stereocontrol (20S vs 20R)What are the specific regulatory factors controlling the expression of different DCS variants?
C-16 O-methylation Enol-O-methyltransferase (MsEnolMT) identified-
C-9 Hydroxylation & Methylation Unknown in M. speciosaIdentification and characterization of the native hydroxylase and O-methyltransferase enzymes.

Strategies for Enhanced and Sustainable Production via Synthesis or Biosynthesis

The low natural abundance of this compound relative to mitragynine necessitates the development of efficient and sustainable production methods to enable thorough pharmacological investigation. Current research points to several promising strategies:

Heterologous Biosynthesis: The successful production of this compound in microbial hosts like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli represents a significant step towards sustainable production. By introducing the necessary biosynthetic genes, these microorganisms can be engineered to produce the compound from simple feedstocks. Future work will focus on optimizing metabolic pathways, improving enzyme efficiency, and scaling up fermentation processes to achieve industrially relevant yields. The development of robust yeast expression systems is considered a particularly promising avenue.

Precursor-Directed Biosynthesis: This strategy involves providing late-stage precursors to an engineered biological system. For instance, researchers have used the plant Nicotiana benthamiana, transiently expressing key enzymes, and feeding it tryptamine analogues and secologanin to produce this compound. A key advantage is the ability to generate novel, fluorinated analogues of this compound by supplying fluorinated tryptamine precursors, which can be used as chemical probes.

Metabolic Engineering in Planta: A long-term goal is the targeted genetic modification of the M. speciosa plant itself. Based on the understanding of the DCS enzymes, it may be possible to use genome-editing technologies to mutate or knock out the enzyme variants that produce mitragynine (e.g., MsDCS2), thereby shunting metabolic flux towards the production of this compound.

Asymmetric Total Synthesis: Chemical synthesis offers a route to produce this compound and its analogues with high purity and stereochemical control. Researchers have reported asymmetric total syntheses of this compound, providing a viable, albeit often complex, alternative to biological methods. Future efforts in this area will likely focus on improving the efficiency and scalability of these synthetic routes to make them more commercially viable.

Comprehensive Pharmacological Characterization of Minor this compound Analogues

This compound's distinct pharmacology invites a deeper exploration of its structurally related analogues. While this compound is a weak antagonist at the µ-opioid receptor (MOR), it displays a high affinity for serotonin (B10506) 5-HT1A and 5-HT2B receptors, a profile that contrasts sharply with mitragynine. nih.govnih.gov This suggests that the this compound scaffold could be a valuable starting point for developing compounds with novel mechanisms of action.

A significant research gap is the lack of comprehensive pharmacological data for minor, naturally occurring or synthetic analogues of this compound. Recent studies have begun to address this by synthesizing and evaluating compounds such as 7-hydroxythis compound and this compound pseudoindoxyl. researchgate.net Preliminary findings suggest these modifications can alter activity at opioid receptors. researchgate.net

Furthermore, intriguing evidence suggests that the in vivo effects of this compound may be mediated by its metabolites. nih.govebi.ac.uk Specifically, the 5-HT1A receptor agonism observed in animal models might be due to the metabolite 9-O-desmethylthis compound, not the parent compound. nih.govebi.ac.uk This highlights a critical need for future research to:

Systematically synthesize a library of this compound analogues with modifications at key positions (e.g., the C-7, C-9, and the ester group).

Conduct comprehensive receptor screening panels for these analogues to map their activity across opioid, serotonin, and other CNS receptors.

Investigate the metabolic fate of this compound and its key analogues to identify bioactive metabolites and characterize their unique pharmacological profiles.

CompoundReported ActivityFuture Research Direction
This compound Weak MOR antagonist; High affinity for 5-HT1A & 5-HT2B receptors. nih.govnih.govElucidate downstream signaling pathways; Investigate in vivo functional outcomes of 5-HT receptor binding.
7-Hydroxythis compound Synthesized for evaluation at opioid receptors. researchgate.netComprehensive screening at a wider range of CNS targets.
This compound Pseudoindoxyl Synthesized for evaluation at opioid receptors. researchgate.netDetermine full pharmacological profile and metabolic stability.
9-O-desmethylthis compound Proposed bioactive metabolite responsible for in vivo 5-HT1A agonism. nih.govebi.ac.ukConfirm activity through direct synthesis and testing; Evaluate full receptor profile.

Advanced Mechanistic and SAR Studies to Inform Chemical Biology

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Structure-Activity Relationship (SAR) and mechanistic studies are needed to explain its unique pharmacological signature.

The key structural difference between this compound and mitragynine is the stereochemistry at C-20. This single change flips its functional activity at the MOR from partial agonism to weak antagonism. nih.gov Molecular docking studies have provided initial insights, suggesting that this stereochemical inversion causes the indole moiety of this compound to shift its position within the MOR binding pocket. nih.gov This altered binding pose results in different interactions with key amino acid residues and prevents the conformational changes required for receptor activation, leading to competitive antagonism. nih.gov

However, these computational models require experimental validation. Future research should focus on:

High-Resolution Structural Biology: Obtaining co-crystal structures of this compound and its analogues bound to target receptors (like MOR and 5-HT1A) would provide definitive evidence of their binding poses and interactions. This would be invaluable for understanding the molecular basis of its antagonism at MOR and its affinity for serotonin receptors.

Advanced SAR Studies: The development of synthetic routes allows for systematic modifications to the this compound scaffold. Future SAR campaigns should probe the importance of the C-16 ester, the C-9 methoxy group, and the indole nitrogen in binding to both opioid and serotonin receptors. This will help delineate the pharmacophores responsible for its distinct activities.

Chemical Biology Probes: The creation of tagged or labeled this compound analogues (e.g., fluorescent or biotinylated) would enable advanced chemical biology experiments to study receptor trafficking, binding kinetics, and interactions within cellular environments, providing a more dynamic picture of its mechanism of action.

By addressing these research gaps, the scientific community can fully unlock the potential of the this compound scaffold, paving the way for the development of novel molecular probes and potentially new therapeutic agents with finely tuned pharmacological properties.

Q & A

Q. How should researchers navigate conflicting literature on this compound’s ecological roles in plant defense?

  • Methodological Answer : Conduct field studies with controlled herbivory experiments, quantifying this compound levels via HPLC pre- and post-stress. Apply causal inference frameworks (e.g., structural equation modeling) to distinguish direct alkaloid effects from confounding variables (e.g., plant age, soil nutrients). Compare findings with phylogenetically related species to identify evolutionary patterns .

Data Presentation and Peer Review Readiness

  • Tables : Include processed data central to hypotheses (e.g., IC50 values, metabolic half-lives) in the main text. Raw datasets (e.g., NMR spectra, cytotoxicity curves) should be archived in repositories like Figshare or Zenodo .
  • Figures : Use heatmaps for multi-parametric analyses (e.g., receptor binding affinities) and Sankey diagrams for metabolic pathway visualization. Ensure axis labels adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Speciogynine
Reactant of Route 2
Speciogynine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。